molecular formula C16H12ClNO3 B1456120 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid CAS No. 1215609-58-7

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid

Cat. No. B1456120
M. Wt: 301.72 g/mol
InChI Key: YVTPCSOMOPZVDF-UHFFFAOYSA-N
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Description

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid, also known as 4-Cl-Bn-Ind-2-carboxylic acid is a compound belonging to the class of indole carboxylic acids. It is an aromatic heterocyclic compound, consisting of an indole ring with a chlorine atom and a benzyloxy group attached to it. This compound has a wide range of applications in scientific research, from synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Characterization

Indole derivatives, including those related to 4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid, have garnered attention for their versatile applications in medicinal chemistry and material science. For example, Raju et al. (2015) synthesized a series of indole-2-carboxylic acid derivatives, highlighting the compound's potential as a precursor for therapeutically active molecules. These compounds were found to exhibit significant antibacterial and moderate antifungal activities, suggesting their utility in developing new antimicrobial agents (Raju et al., 2015).

Anticancer Properties

The quest for novel anticancer drugs has led to the exploration of indole derivatives, including indole-coumarin hybrids. Kamath et al. (2015) synthesized three series of such hybrids, demonstrating their potential through in vitro and in silico docking studies targeting the Bcl-2 gene, recognized for its role in tumorigenesis. The study identified compounds with potent cytotoxic effects on human breast adenocarcinoma cell lines, highlighting the therapeutic potential of indole-based derivatives in cancer treatment (Kamath et al., 2015).

Chemical Synthesis Techniques

The development of efficient synthetic methods for indole derivatives has been a significant area of research. Yamashita et al. (2009) reported a palladium-catalyzed oxidative coupling method that enables the synthesis of highly substituted indole and related heteroaromatic compounds. This method facilitates the creation of complex molecules with potential applications in various fields, including organic electronics and photonics (Yamashita et al., 2009).

Medicinal Chemistry Applications

Indole-2-carboxylic acid derivatives have been identified as novel and highly potent CysLT1 selective antagonists, offering potential for the treatment of conditions mediated by the CysLT1 receptor. Chen et al. (2016) discovered a specific derivative exhibiting significant selectivity and potency, indicating the relevance of such compounds in developing new therapeutic agents (Chen et al., 2016).

properties

IUPAC Name

4-[(3-chlorophenyl)methoxy]-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO3/c17-11-4-1-3-10(7-11)9-21-15-6-2-5-13-12(15)8-14(18-13)16(19)20/h1-8,18H,9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVTPCSOMOPZVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CC=CC3=C2C=C(N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3-chlorobenzyl)oxy]-1H-indole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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